Superior Anticonvulsant Potency in PTZ-Induced Seizure Model
Elpetrigine demonstrates superior anticonvulsant potency compared to lamotrigine in the mouse pentylenetetrazole (PTZ)-induced seizure model. The time to clonus was prolonged to a greater extent by elpetrigine, indicating enhanced seizure protection [1].
| Evidence Dimension | Anticonvulsant potency (time to clonus prolongation) |
|---|---|
| Target Compound Data | Approximately twice as potent as lamotrigine |
| Comparator Or Baseline | Lamotrigine (baseline) |
| Quantified Difference | ~2-fold higher potency |
| Conditions | Mouse pentylenetetrazole (PTZ)-induced seizure model |
Why This Matters
This 2-fold potency advantage in a standard seizure model supports elpetrigine's selection for studies requiring higher anticonvulsant efficacy or lower dosing than lamotrigine.
- [1] Foreman, M. M., Hanania, T., Stratton, S. C., Wilcox, K. S., White, H. S., Stables, J. P., & Eller, M. (2008). In vivo pharmacological effects of JZP-4, a novel anticonvulsant, in models for anticonvulsant, antimania and antidepressant activity. Pharmacology Biochemistry and Behavior, 89(4), 523-534. View Source
